Breflate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

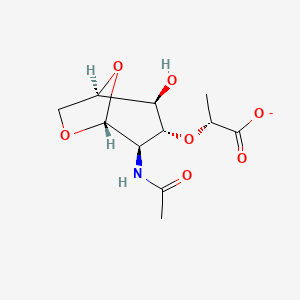

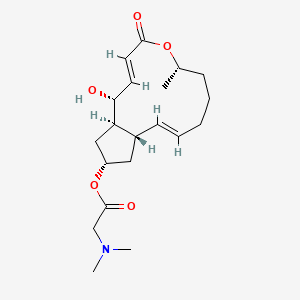

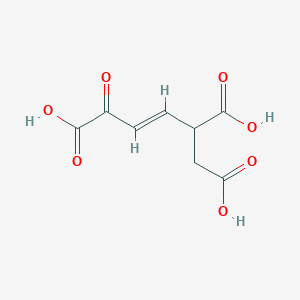

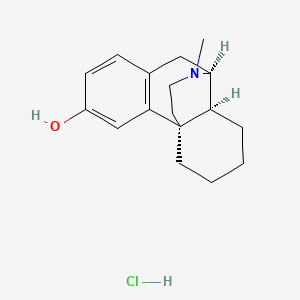

Breflate is a water-soluble prodrug developed to facilitate the parenteral administration of the investigational antineoplastic agent brefeldin A (BFA) . This compound undergoes rapid and efficient conversion to brefeldin A following intravenous injection . Brefeldin A is a fungal metabolite known for its potent biological activities, including antitumor, antifungal, and antiviral effects .

Preparation Methods

Breflate is synthesized to improve the bioavailability and pharmacokinetic properties of brefeldin A. The synthesis involves the esterification of brefeldin A with dimethylaminoacetic acid . The reaction conditions typically include the use of tert-butyl methyl ether as a solvent and trifluoroacetic anhydride as an esterifying agent . Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Breflate undergoes hydrolysis to release brefeldin A, which can participate in various chemical reactions. Brefeldin A is known to undergo oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

In chemistry, it is used as a model compound to study the hydrolysis and release of active agents from prodrugs . In biology and medicine, breflate is investigated for its antineoplastic properties and its ability to induce apoptosis in cancer cells . It is also used in pharmacokinetic studies to understand the distribution and metabolism of brefeldin A in the body . In industry, this compound is explored for its potential use in drug delivery systems and as a precursor for the synthesis of other bioactive compounds .

Mechanism of Action

Breflate exerts its effects by converting to brefeldin A, which disrupts the structure and function of the Golgi apparatus in cells . Brefeldin A inhibits the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and inducing apoptosis . The molecular targets of brefeldin A include the ADP-ribosylation factor (ARF) and the guanine nucleotide exchange factors (GEFs) involved in vesicle formation and trafficking .

Comparison with Similar Compounds

Breflate is unique compared to other similar compounds due to its water solubility and efficient conversion to brefeldin A . Similar compounds include other prodrugs of brefeldin A, such as NSC-745102, NSC-745103, NSC-746107, and NSC-745675 . These compounds vary in their pharmacokinetic properties and toxicity profiles, with this compound being one of the more favorable options due to its lower toxicity and higher bioavailability .

Properties

Molecular Formula |

C20H31NO5 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate |

InChI |

InChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6+,10-9+/t14-,15+,16-,17+,18+/m0/s1 |

InChI Key |

ZZWKZQDOSJAGGF-VRSYWUPDSA-N |

SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |

Isomeric SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)OC(=O)CN(C)C |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |

Synonyms |

eflate NSC 656202 NSC-656202 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)

![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)

![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)